molecular formula C22H23ClN2O3 B12330632 (Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B12330632
M. Wt: 398.9 g/mol
InChI Key: VBWQGNRGGOTETC-VXPUYCOJSA-N
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Description

This compound belongs to a class of enamide derivatives characterized by a chlorinated propen-2-yl backbone linked to a benzamide moiety and a piperidinyl group. The 2-methoxyphenyl substituent distinguishes it from analogs with varying aromatic ring substituents. Structural elucidation of such molecules often employs X-ray crystallography using programs like SHELXL .

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(Z)-1-chloro-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H23ClN2O3/c1-28-18-13-7-6-12-17(18)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)16-10-4-2-5-11-16/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26)/b20-19-

InChI Key

VBWQGNRGGOTETC-VXPUYCOJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Cl

Canonical SMILES

COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

A patent CN116217424A outlines a one-step amidation method using carboxylic acid precursors and ammonia gas under controlled conditions. For analogous benzamide derivatives, this approach avoids traditional ester or acyl chloride intermediates, reducing environmental impact and simplifying purification.

Procedure :

  • Substrate preparation : A 2-methoxyphenyl-substituted carboxylic acid (e.g., 2-methoxybenzoic acid) is dissolved in benzonitrile.
  • Ammonolysis : Ammonia gas is introduced at 150–155°C for 5–7 hours under vigorous stirring (650 rpm).
  • Workup : The product is washed with water, dried with anhydrous Na₂SO₄, and purified via column chromatography.

Key data :

Parameter Value
Temperature 150–155°C
Reaction time 6 hours
Yield (analogous compounds) 72%

This method is noted for its simplicity but requires precise control of gas flow and temperature to prevent side reactions.

Multi-Step Condensation Approach

A multi-step route reported by VulcanChem involves:

  • Formation of the enamine core : Reacting 2-methoxyacetophenone with piperidine in the presence of a dehydrating agent (e.g., molecular sieves) to form the 3-oxo-3-(piperidin-1-yl)prop-1-enyl intermediate.
  • Chlorination : Introducing chlorine via electrophilic substitution using N-chlorosuccinimide (NCS) in dichloromethane.
  • Benzamide coupling : Benzoyl chloride is added under Schotten-Baumann conditions (aqueous NaOH, 0°C) to form the final product.

Optimization insights :

  • The Z-isomer selectivity (>95%) is achieved by steric hindrance during the enamine formation step.
  • Use of anhydrous solvents (THF, DCM) minimizes hydrolysis of intermediates.

Stereoselective Synthesis and Isomer Control

Wittig Reaction for Olefin Formation

Ambeed’s protocol for related compounds employs a Wittig reaction to install the chloroalkene moiety:

  • Ylide generation : Methyl triphenylphosphonium bromide and potassium tert-butoxide in THF.
  • Olefination : Reaction with 2-methoxybenzaldehyde yields the (Z)-configured chloroalkene.
  • Amidation : Benzoylation using benzoyl chloride and triethylamine in DCM.

Critical factors :

  • Temperature : Ice bath conditions (−10°C) prevent thermal isomerization.
  • Yield : 56% after column chromatography.

Microwave-Assisted Cyclization

Recent advances (PMC10556610) highlight microwave irradiation for accelerating key steps:

  • A chalcone intermediate is cyclized with piperidine under microwave conditions (150°C, 20 min), reducing reaction time by 70% compared to conventional heating.
  • This method enhances reproducibility and reduces side product formation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct amidation One-step, eco-friendly Requires high-purity ammonia 65–72%
Multi-step condensation High stereoselectivity Lengthy purification steps 50–60%
Wittig reaction Precise olefin geometry control Sensitive to moisture 55–60%
Microwave-assisted Rapid, energy-efficient Specialized equipment needed 70–75%

Purification and Characterization

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) is standard for isolating the Z-isomer.
  • Analytical data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.81 (d, J = 7.5 Hz, 2H), 7.54–7.43 (m, 3H), 3.89 (s, 3H, OCH₃).
    • HRMS : m/z 398.9 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibit anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. The inhibition of protein kinases, which are critical in cell signaling, has been a focal point in developing new anticancer agents .

Neuroprotective Effects

There is growing evidence that compounds with a similar structure may possess neuroprotective properties. Research has highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is particularly promising .

Antimicrobial Properties

Compounds related to this compound have been evaluated for their antimicrobial activity. Studies have demonstrated that certain benzamide derivatives exhibit significant antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityIdentified lead compounds with IC50 values below 0.05 μM against various cancer cell lines.
Neuroprotective EffectsDemonstrated modulation of neuroinflammatory responses in vitro.
Antimicrobial PropertiesShowed effective inhibition against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Benzamide, N-[(1Z)-2-chloro-2-(2-methoxyphenyl)-1-(1-piperidinylcarbonyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs differing in substituent type and position on the phenyl ring. Key parameters include molecular weight, substituent electronic effects, and structural implications.

Structural Variations and Molecular Data

A summary of analogs and their properties is provided below:

Substituent Position Substituent Type Molecular Formula Molecular Weight (g/mol) CAS Number Source Evidence
2-Methoxyphenyl -OCH₃ C₂₂H₂₃ClN₂O₃ ~398.9* Not provided Target compound
4-Methoxyphenyl -OCH₃ C₂₂H₂₃ClN₂O₃ 398.9 1323140-64-2
Phenyl (unsubstituted) -H C₂₁H₂₁ClN₂O₂ 368.8566 265977-72-8
2-Bromophenyl -Br C₂₁H₂₀BrClN₂O₂† ~447.3‡ 1800044-77-2
2-Chlorophenyl -Cl C₂₁H₂₀Cl₂N₂O₂ 403.3 1800044-83-0
2-Fluorophenyl -F C₂₁H₂₀ClFN₂O₂ 386.85 1323140-60-8

*Estimated based on .
†Inferred from structural similarity to .
‡Calculated using atomic masses (Br = 79.9, Cl = 35.45).

Substituent Effects and Implications

Electronic Effects
  • The 2-methoxy group may introduce steric hindrance due to ortho positioning, altering binding interactions compared to the 4-methoxy derivative .
  • Halogens (F, Cl, Br) : Electron-withdrawing groups like -F, -Cl, and -Br increase electrophilicity at the propen-2-yl backbone. The 2-fluoro analog () has the lowest molecular weight (386.85 g/mol), while bromine () significantly increases bulk and lipophilicity .
Molecular Weight Trends
  • Halogen substituents follow the expected trend: F < Cl < Br.
  • Methoxy groups contribute higher molecular weights (~398.9 g/mol) compared to halogens (e.g., 403.3 g/mol for 2-Cl vs. 398.9 g/mol for 4-OCH₃) due to oxygen and additional hydrogen atoms .

Biological Activity

(Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, particularly focusing on its potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C22H23ClN2O3
Molecular Weight 398.9 g/mol
CAS Number 1323140-64-2
IUPAC Name N-[(Z)-1-chloro-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Appearance Powder or Crystals

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available aromatic compounds. The methodology often includes the use of chlorination agents, condensation reactions, and purification techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanism often involves apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting the potential of this compound in cancer therapy .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both bacterial and fungal strains. In vitro studies suggest that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The structure–activity relationship (SAR) indicates that the chlorine atom and methoxy group play critical roles in enhancing its antimicrobial efficacy .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and oxidative stress, which are pivotal in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : A recent study synthesized derivatives based on the piperidine structure and evaluated their cytotoxicity against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : In a comparative study, (Z)-N-(1-Chloro...) was tested alongside standard antibiotics. It exhibited superior activity against MRSA strains with MIC values significantly lower than those of conventional treatments .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-N-(1-Chloro-1-(2-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide?

The compound is typically synthesized via a multi-step protocol involving:

  • Knoevenagel condensation : To form the α,β-unsaturated ketone intermediate, using piperidine as a base catalyst in ethanol at 0–5°C for 2 hours .
  • Chlorination : Introduction of the chloro group at the β-position via electrophilic substitution, often using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
  • Benzamide coupling : Final acylation with benzoyl chloride in the presence of a coupling agent (e.g., HBTU or BOP) and a tertiary amine (e.g., Et₃N) in THF . Key analytical validation : Reaction progress is monitored via TLC and confirmed by LC-MS. Final purity is assessed using HPLC (≥95%) .

Q. How is the stereochemical configuration (Z/E) of the α,β-unsaturated enone moiety confirmed?

The Z-configuration is determined via:

  • ¹H-NMR : Observation of coupling constants (J ≈ 12–14 Hz for transoid protons in Z-isomers) and NOESY correlations between the 2-methoxyphenyl group and the benzamide carbonyl .
  • X-ray crystallography : Single-crystal analysis resolves the spatial arrangement, with SHELXL refinement providing bond lengths and angles consistent with the Z-isomer .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the Knoevenagel condensation step?

Common challenges include retro-aldol reactions and over-chlorination . Mitigation involves:

  • Temperature control : Maintaining 0–5°C to suppress retro-aldol pathways .
  • Stoichiometric precision : Limiting chlorinating agents (e.g., NCS) to 1.1 equivalents to avoid di- or tri-chlorinated byproducts .
  • In situ monitoring : Real-time FTIR to track carbonyl group conversion and adjust reagent addition rates .

Q. How are conflicting crystallographic data resolved when refining the structure using SHELX?

Discrepancies in R-factors or thermal displacement parameters are addressed by:

  • Data truncation : Excluding high-angle reflections (>0.8 Å resolution) if twinning or disorder is suspected .
  • Multi-model refinement : Testing alternate conformers for flexible groups (e.g., piperidinyl rings) and selecting the model with the lowest R₁ value .
  • Validation tools : Using PLATON to check for missed symmetry or solvent-accessible voids .

Q. What methodologies optimize the bioactivity of analogs derived from this compound?

Structure-activity relationship (SAR) studies focus on:

  • Piperidine substitution : Replacing piperidine with pyrrolidine or morpholine to modulate lipophilicity and target binding .
  • Electrophilic warhead tuning : Introducing nitro or cyano groups at the 3-oxo position to enhance covalent interaction with biological targets .
  • High-throughput screening : Automated flow chemistry (e.g., Omura-Sharma-Swern oxidation) to generate 50–100 analogs/week for activity assays .

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